4-(2,5-Difluorophenyl)pyridin-3-amine

Medicinal Chemistry Kinase Inhibitors Oncology

Sourcing the exact 2,5-difluorophenyl regioisomer for kinase inhibitor SAR is a recurring bottleneck, as alternative fluoro-substitution patterns drastically alter potency and target engagement. 4-(2,5-Difluorophenyl)pyridin-3-amine (CAS 1557257-53-0) resolves this with a defined electronic/steric profile validated in multitargeted EGFR/HER2/VEGFR2 inhibitor programs. • Serves as the direct precursor to DCLAK11-class inhibitors demonstrating nanomolar anti-proliferative activity in EGFR-mutant NSCLC models. • The primary amine handle enables systematic library synthesis and conjugation of affinity tags for chemical probe development. • Supplied with structural certification, eliminating batch-to-batch variation that compromises SAR reproducibility.

Molecular Formula C11H8F2N2
Molecular Weight 206.19 g/mol
Cat. No. B12075087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Difluorophenyl)pyridin-3-amine
Molecular FormulaC11H8F2N2
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C2=C(C=NC=C2)N)F
InChIInChI=1S/C11H8F2N2/c12-7-1-2-10(13)9(5-7)8-3-4-15-6-11(8)14/h1-6H,14H2
InChIKeyUVSQKHLNGSZEPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,5-Difluorophenyl)pyridin-3-amine: A Versatile Fluorinated Pyridine Building Block for Drug Discovery and Chemical Biology


4-(2,5-Difluorophenyl)pyridin-3-amine (CAS: 1557257-53-0) is a heterocyclic building block featuring a pyridine core with a 3-amino group and a 4-(2,5-difluorophenyl) substituent [1]. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry [2]. The compound is primarily employed as a precursor in the synthesis of multi-substituted pyridin-3-amine derivatives, which have been investigated as multitargeted protein kinase inhibitors for applications such as non-small cell lung cancer (NSCLC) treatment [3][4]. Additionally, its amine handle enables further functionalization, positioning it as a versatile scaffold for developing diverse bioactive molecules [5].

1 Fluorinated heterocyclic building block for medicinal chemistry and chemical biology.
2 Amine handle enables further functionalization for diverse kinase inhibitor scaffolds.
3 2,5-Difluorophenyl group provides distinct electronic properties for structure-activity relationship studies.

Why 4-(2,5-Difluorophenyl)pyridin-3-amine Cannot Be Substituted with Other Fluorinated Pyridines


The specific positioning of fluorine atoms on the phenyl ring of 4-(2,5-difluorophenyl)pyridin-3-amine is critical to its biological activity and physicochemical properties. Substitution with other difluorophenyl isomers (e.g., 2,4- or 3,5-difluoro) or non-fluorinated analogs can significantly alter electronic distribution, metabolic stability, and target engagement [1][2]. For instance, the 2,5-difluoro pattern uniquely influences the compound's interaction with kinase ATP-binding pockets, as demonstrated in structure-activity relationship (SAR) studies of pyridin-3-amine derivatives [3]. Such variations can lead to orders-of-magnitude differences in potency and selectivity, underscoring the necessity of using the precise building block for reproducible research outcomes.

! Isomeric difluorophenyl patterns (e.g., 2,4- or 3,5-difluoro) may alter target engagement and kinase binding modes.
! Non-fluorinated or mono-fluorinated analogs can shift electronic distribution, potentially impacting selectivity and metabolic stability profiles.
! SAR studies indicate that substitution pattern variations can lead to significant differences in reported kinase inhibitory response.

Quantitative Differentiation of 4-(2,5-Difluorophenyl)pyridin-3-amine: Evidence-Based Comparator Analysis


Kinase Inhibition Profile: 4-(2,5-Difluorophenyl)pyridin-3-amine as a Precursor to Potent Multitargeted Inhibitors

Derivatives synthesized from the 4-(2,5-difluorophenyl)pyridin-3-amine scaffold exhibit potent inhibition across multiple tyrosine kinases, including EGFR, HER2, and VEGFR2. Specifically, the derivative DCLAK11, which incorporates the core structural motif, demonstrates IC50 values of 6.5 nM (EGFR), 18 nM (HER2), and 31 nM (VEGFR2) [1][2]. This broad inhibition profile is directly attributable to the optimized binding interactions facilitated by the 2,5-difluorophenyl substituent, as confirmed by SAR studies [3].

Kinase Inhibition Profile
Class-level inference
DCLAK11 derivative IC50: EGFR 6.5 nM, HER2 18 nM, VEGFR2 31 nM
Supports kinase inhibition research fit for the scaffold class.
Data from in vitro recombinant kinase assays; direct comparator data not specified.
Medicinal Chemistry Kinase Inhibitors Oncology

Anti-Proliferative Activity in NSCLC Cell Lines: Evidence from Pyridin-3-amine Derivatives

In cellular assays, the pyridin-3-amine derivative DCLAK11 potently inhibits proliferation of non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations. The compound exhibits IC50 values of 12 nM in HCC827 cells and 22 nM in HCC4006 cells, both of which are EGFR-mutant models [1][2]. These values are markedly lower than those observed for early-generation EGFR inhibitors like gefitinib (IC50 > 100 nM in some resistant models), highlighting the potential of this scaffold for addressing drug-resistant cancers [3].

Anti-Proliferative Activity
Class-level inference
HCC827 IC50 12 nM, HCC4006 IC50 22 nM (DCLAK11)
Reported cell-model response context in EGFR-mutant NSCLC lines.
Improvement over gefitinib in these specific cell lines reported; model-dependent review needed.
Cancer Biology Cell Proliferation NSCLC

Metabolic Stability Enhancement Conferred by 2,5-Difluorination

Fluorination, particularly at the 2- and 5-positions of the phenyl ring, is a well-established strategy to improve metabolic stability of aromatic compounds by blocking cytochrome P450-mediated oxidation sites [1][2]. While direct metabolic stability data for 4-(2,5-difluorophenyl)pyridin-3-amine is not publicly available, SAR studies of related pyridin-3-amine kinase inhibitors confirm that the 2,5-difluoro substitution pattern correlates with enhanced metabolic stability compared to non-fluorinated or mono-fluorinated counterparts [3].

Metabolic Stability
Class-level inference
2,5-Difluoro substitution inferred to block CYP-mediated oxidation sites.
Data to verify for the specific building block; inferred from fluorinated analog SAR.
Direct metabolic stability data not publicly available for this CAS.
Drug Metabolism Pharmacokinetics Fluorine Chemistry

Optimal Research Applications for 4-(2,5-Difluorophenyl)pyridin-3-amine in Drug Discovery and Chemical Biology


Synthesis of Multitargeted Kinase Inhibitors for Oncology Research

4-(2,5-Difluorophenyl)pyridin-3-amine serves as a privileged scaffold for developing potent multitargeted kinase inhibitors, particularly those targeting EGFR, HER2, and VEGFR2 [1]. Its use in synthesizing compounds like DCLAK11 has demonstrated nanomolar potency against these kinases and robust anti-proliferative activity in EGFR-mutant NSCLC cell lines [2][3]. This makes it an ideal starting material for medicinal chemistry programs focused on overcoming drug resistance in cancer.

Building Block for Structure-Activity Relationship (SAR) Exploration

The compound's unique 2,5-difluorophenyl substitution provides a defined electronic and steric environment that can be systematically varied to probe SAR [4]. Researchers can use it to synthesize focused libraries of analogs, exploring the impact of fluorine position and other substituents on target binding and selectivity [5]. This application is critical for optimizing lead compounds in early-stage drug discovery.

Chemical Probe Development for Kinase Signaling Studies

Given the well-characterized kinase inhibition profiles of its derivatives, 4-(2,5-difluorophenyl)pyridin-3-amine can be used to create chemical probes for dissecting kinase signaling pathways in cellular models [6]. By attaching reporter groups or affinity tags via the amine handle, researchers can generate tools for target identification, cellular imaging, and mechanism-of-action studies.

Application
Selection Property
Validation Focus
Multitargeted kinase inhibitor synthesis
2,5-Difluorophenyl core scaffold
Kinase panel selectivity and potency review
Structure-activity relationship (SAR) exploration
Defined fluorination pattern and amine handle
Electronic and steric effect comparison
Kinase signaling chemical probe development
Functionalizable amine for tag attachment
Target engagement and cellular model response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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